1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
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Overview
Description
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the trioxabicyclo[2.2.2]octane derivative.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are commonly used.
Scientific Research Applications
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds share a bicyclic structure, but DABCO is primarily used as a catalyst and reagent in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds are used in the synthesis of natural products and pharmaceuticals, similar to this compound.
Norbornane Derivatives: These compounds also feature a bicyclic structure and are used in various organic transformations and material science applications.
Properties
Molecular Formula |
C12H13BrO3 |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3 |
InChI Key |
FDAYTYZHMNQUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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